1-Iodohexadecane
Overview
Description
1-Iodohexadecane, also known as cetyl iodide or hexadecyl iodide, is an organic compound with the molecular formula C16H33I. It is a colorless to pale yellow liquid that may discolor upon exposure to light. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
1-Iodohexadecane primarily targets mast cells and keratinocytes . Mast cells play a crucial role in allergic reactions, while keratinocytes are the predominant cell type in the skin’s outermost layer and contribute to the skin’s barrier function .
Mode of Action
This compound interacts with its targets in a few ways. In mast cells, it inhibits the release of histamine and β-hexosaminidase, substances that contribute to inflammation and allergic reactions . It also suppresses the expression of VAMP8 protein, a SNARE protein involved in the degranulation process . In keratinocytes, this compound enhances the expression of filaggrin and loricrin, proteins that are crucial for the skin’s barrier function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and skin barrier function. By inhibiting the release of histamine and β-hexosaminidase from mast cells, it can reduce inflammation and allergic reactions . By enhancing the expression of filaggrin and loricrin in keratinocytes, it can strengthen the skin’s barrier function .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The action of this compound results in improved symptoms of atopic dermatitis (AD), a chronic inflammatory skin disease . In a mouse model of AD, treatment with this compound reduced epidermal thickness, mast cell infiltration, and increased the expression of skin barrier proteins . It also reduced the level of β-hexosaminidase in the serum of treated mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It is also stable under normal temperatures but can react with strong oxidizing agents . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Iodohexadecane are not fully explored yet. It is known that it can interact with various biomolecules. For instance, it has been found to inhibit the release of histamine and β-hexosaminidase, and the expression of VAMP8 protein (vesicle-associated membrane proteins 8; a soluble N-ethylmaleimide-sensitive factor attachment protein receptor [SNARE] protein) in RBL-2H3 cells .
Cellular Effects
This compound has shown significant effects on various types of cells. In human keratinocytes (HaCaT cells), it enhanced the expressions of filaggrin and loricrin . These proteins are crucial for the formation and maintenance of the skin barrier. In a 2,4-dinitrochlorobenzene (DNCB)-induced mouse model of Atopic Dermatitis (AD), this compound improved AD-like skin lesions, reduced epidermal thickness, mast cell infiltration, and increased filaggrin and loricrin expressions .
Molecular Mechanism
The molecular mechanism of this compound involves disrupting SNARE protein-linked degranulation and enhancing the expressions of skin barrier-related proteins . This suggests that this compound may ameliorate AD lesion severity by these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohexadecane can be synthesized through the iodination of hexadecane. One common method involves the reaction of hexadecane with iodine and red phosphorus. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Iodohexadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: this compound reacts with nucleophiles such as thiols, amines, and alkoxides to form corresponding substituted products.
Reduction: The iodine atom can be reduced to form hexadecane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Nucleophilic Substitution: The major products are hexadecyl derivatives such as hexadecyl thiol, hexadecyl amine, and hexadecyl ether.
Reduction: The major product is hexadecane.
Scientific Research Applications
1-Iodohexadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: It is used in the synthesis of lipid molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 1-Iodododecane (C12H25I)
- 1-Iodooctadecane (C18H37I)
- 1-Bromohexadecane (C16H33Br)
Comparison: 1-Iodohexadecane is unique due to its specific chain length and the presence of an iodine atom, which makes it more reactive in substitution reactions compared to its brominated counterpart. Compared to shorter-chain iodides like 1-iodododecane, this compound has different physical properties such as higher boiling and melting points, making it suitable for different applications .
Properties
IUPAC Name |
1-iodohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHQYDMBYABKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049317 | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Iodohexadecane | |
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CAS No. |
544-77-4, 40474-98-4 | |
Record name | 1-Iodohexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodohexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodohexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-IODOHEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Iodohexadecane in alleviating atopic dermatitis?
A1: Research suggests that this compound may work through two primary mechanisms []:
Q2: Beyond atopic dermatitis, are there other potential therapeutic applications for this compound?
A2: A study investigating the anticancer properties of Xestospongia testudinaria sponge extract identified this compound as one of the active compounds []. This extract exhibited significant cytotoxicity against HeLa cells, a human cervical cancer cell line. While further research is needed to confirm its specific role, this finding suggests that this compound may have potential as an anticancer agent.
Q3: How does the structure of this compound influence its incorporation into biological systems?
A3: Studies on Rhodococcus rhodochrous bacteria reveal that this microorganism can incorporate long-chain haloalkanes, including this compound, into its fatty acids []. The extent of incorporation is influenced by the type of halogen substituent and chain length. The presence of a halogen, especially iodine, at the terminal carbon of the alkane chain significantly increases its incorporation into fatty acids compared to non-halogenated alkanes. This suggests that this compound's structure allows it to mimic fatty acids and integrate into cellular lipids.
Q4: What is the environmental fate of this compound and are there concerns regarding bioaccumulation?
A4: While specific data on the environmental degradation of this compound is limited, research on Rhodococcus rhodochrous indicates that bacteria can incorporate this compound into their cellular lipids []. This finding suggests a potential route for this compound to enter the food chain and raises concerns about its bioaccumulation. Further research is needed to fully understand the environmental impact and persistence of this compound.
Q5: What analytical techniques are used to identify and characterize this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify and quantify this compound in complex mixtures [, ]. This method separates compounds based on their volatility and identifies them by their mass-to-charge ratio.
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